molecular formula C14H26O2 B13802209 8Z-tetradecenoic acid

8Z-tetradecenoic acid

Cat. No.: B13802209
M. Wt: 226.35 g/mol
InChI Key: TXLBQXBKSSATFT-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8Z-tetradecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecanoic acid, which introduces a double bond at the desired position. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes saponification of the oils to release fatty acids, followed by fractional distillation to isolate the desired compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxy and keto acids.

    Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogenation reactions.

    Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Alcohols in the presence of acid catalysts like sulfuric acid are used for esterification.

Major Products Formed:

Scientific Research Applications

8Z-tetradecenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the metabolism of unsaturated fatty acids.

    Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism by which 8Z-tetradecenoic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

    Tetradecanoic acid: A saturated fatty acid with no double bonds.

    9Z-tetradecenoic acid: An isomer with the double bond at the 9th carbon.

    Hexadecenoic acid: A longer-chain unsaturated fatty acid.

Uniqueness: 8Z-tetradecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and physical properties. This makes it particularly useful in studies of fatty acid metabolism and in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(Z)-tetradec-8-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7H,2-5,8-13H2,1H3,(H,15,16)/b7-6-

InChI Key

TXLBQXBKSSATFT-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCCCCCCC(=O)O

Origin of Product

United States

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